Salvianolic acid C

Catalog No.
S646313
CAS No.
115841-09-3
M.F
C26H20O10
M. Wt
492.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvianolic acid C

CAS Number

115841-09-3

Product Name

Salvianolic acid C

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid

Molecular Formula

C26H20O10

Molecular Weight

492.4 g/mol

InChI

InChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1

InChI Key

GCJWPRRNLSHTRY-VURDRKPISA-N

Synonyms

salvianolic acid C

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O

Salvianolic acid C (SAC) is a naturally occurring phenolic compound found in the traditional Chinese medicinal herb, Salvia miltiorrhiza []. Research on SAC has identified a range of potential therapeutic applications, making it a valuable subject of scientific investigation.

Anti-inflammatory and Antioxidant Properties

SAC has demonstrated significant anti-inflammatory and antioxidant effects in various studies. Studies suggest that it can reduce inflammation by inhibiting the production of inflammatory mediators like cytokines []. Additionally, SAC exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress []. These properties are being investigated for their potential benefit in various inflammatory and age-related diseases.

Potential for Neuroprotection

Emerging research suggests that SAC may have neuroprotective properties. Studies have shown that SAC can protect brain cells from damage caused by stroke and neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. These findings warrant further investigation to explore the potential of SAC in the treatment and prevention of neurodegenerative disorders.

Antiviral Activity

Recent research has explored the potential of SAC as an antiviral agent. Studies have shown that SAC can inhibit the infection of several viruses, including the SARS-CoV-2 virus responsible for COVID-19 []. This finding holds promise for the development of novel antiviral therapies, although further research is needed to confirm its efficacy and safety.

Other Potential Applications

SAC is also being studied for its potential benefits in other areas, including:

  • Cardiovascular protection: SAC may improve blood flow and reduce the risk of heart disease [].
  • Kidney protection: SAC may protect the kidneys from damage caused by various factors, including certain medications [].
  • **Cancer: ** Preliminary studies suggest that SAC may have anti-cancer properties, but further research is needed to explore its potential [].

Salvianolic acid C is a polyphenolic compound predominantly found in Salvia miltiorrhiza, commonly known as Danshen. This compound is characterized by its unique structure, comprising two molecules of Danshensu and one molecule of caffeic acid. Salvianolic acid C is part of a larger family of salvianolic acids, which have been utilized in traditional Chinese medicine for over a millennium, primarily for their cardiovascular benefits and antioxidant properties .

Research suggests Sal-C may have various mechanisms of action, including:

  • Anti-inflammatory effects: Studies indicate Sal-C may reduce inflammation by inhibiting the production of inflammatory mediators [].
  • Antioxidant activity: Sal-C's phenolic structure suggests it might have antioxidant properties [].
  • Inhibiting specific enzymes: Sal-C has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of various drugs [].

Salvianolic acid C exhibits various chemical reactivity patterns typical of polyphenols. It can undergo oxidation and reduction reactions, as well as conjugation with other biomolecules. Notably, it can be converted to other salvianolic acids through specific enzymatic pathways, indicating its versatility in chemical transformations within biological systems . The compound's reactivity allows it to interact with free radicals, thereby demonstrating significant antioxidant capacity.

Salvianolic acid C possesses a range of biological activities:

  • Antioxidant Properties: It effectively scavenges free radicals and enhances the expression of antioxidant enzymes, contributing to cellular protection against oxidative stress .
  • Anti-inflammatory Effects: Research indicates that it inhibits inflammatory pathways, particularly by suppressing microglial activation and reducing cytokine levels during ischemic conditions .
  • Neuroprotective Effects: Salvianolic acid C has shown promise in protecting against cerebral ischemia by promoting angiogenesis and reducing neuroinflammation through the TLR4-TREM1-NF-κB signaling pathway .
  • Antiviral Activity: Recent studies have demonstrated its potential as an inhibitor of SARS-CoV-2 infection by blocking the formation of the six-helix bundle core of the spike protein, highlighting its relevance in contemporary health challenges .

The synthesis of salvianolic acid C can be achieved through natural extraction from Salvia miltiorrhiza or via synthetic routes. Natural extraction involves solvent extraction techniques followed by purification methods such as chromatography. Synthetic approaches may involve:

  • Chemical Synthesis: Utilizing starting materials like Danshensu and caffeic acid through condensation reactions.
  • Biotechnological Methods: Employing microbial fermentation processes that can yield salvianolic acids through enzymatic pathways.

These methods aim to produce high-purity salvianolic acid C for research and therapeutic applications.

Salvianolic acid C has several applications in medicine and pharmacology:

  • Cardiovascular Health: Used in traditional remedies for heart diseases due to its cardioprotective properties.
  • Neuroprotection: Investigated for potential treatments in stroke recovery and neurodegenerative diseases.
  • Antiviral Therapies: Explored as a candidate for COVID-19 treatment due to its inhibitory effects on viral entry mechanisms.
  • Cosmetic Industry: Its antioxidant properties make it a candidate for anti-aging products.

Studies have demonstrated that salvianolic acid C interacts with various biological targets:

  • Cytokine Signaling Pathways: It modulates inflammation by affecting cytokine release from immune cells.
  • Viral Proteins: Specifically binds to SARS-CoV-2 spike proteins, inhibiting viral fusion processes .
  • Cellular Pathways: Influences pathways related to oxidative stress and apoptosis, enhancing cell survival under stress conditions .

These interactions underline its multifaceted role in therapeutic contexts.

Similar Compounds

Salvianolic acid C is part of a broader family of salvianolic acids, which includes:

  • Salvianolic Acid A: Known for strong antioxidant properties and protective effects against oxidative stress.
  • Salvianolic Acid B: Exhibits anti-inflammatory effects and enhances blood circulation.
  • Salvianolic Acid D: A dimeric form that shows potential in treating liver fibrosis.

Comparison with Other Similar Compounds

CompoundKey FeaturesUnique Aspects
Salvianolic Acid AStrong antioxidantMore abundant; forms the basis for other derivatives
Salvianolic Acid BEnhances blood circulationHas distinct anti-inflammatory properties
Salvianolic Acid DDimeric structureSpecific applications in liver fibrosis
Salvianolic Acid CAntiviral activity; neuroprotective effectsUnique binding affinity to SARS-CoV-2 spike protein

Salvianolic acid C stands out due to its dual role in both antiviral activity and neuroprotection, making it particularly relevant in current medical research contexts. Its unique structural composition allows for diverse interactions that are not observed in other similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

492.10564683 g/mol

Monoisotopic Mass

492.10564683 g/mol

Heavy Atom Count

36

UNII

I16H9Z53ZL

Wikipedia

Salvianolic acid c

Dates

Modify: 2023-08-15

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